5-Fluoro-2-methylpyrimidine-4,6-diol
Description
Structure
2D Structure
Properties
IUPAC Name |
5-fluoro-4-hydroxy-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-2-7-4(9)3(6)5(10)8-2/h1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAPDCOFEGTTLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283711 | |
| Record name | 5-fluoro-2-methylpyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1598-63-6 | |
| Record name | 1598-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-fluoro-2-methylpyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate Preparation : 2-Methylpyrimidine-4,6-diol is suspended in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide).
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Fluorination : Selectfluor or NFSI is added stoichiometrically (1:1 molar ratio) at 0–25°C under inert atmosphere.
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Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Workup : The crude product is filtered, washed with cold water, and purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).
Key Advantages:
-
High regioselectivity for fluorination at position 5.
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Minimal byproducts due to controlled reactivity of Selectfluor/NFSI.
Challenges:
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Sensitivity to moisture requires anhydrous conditions.
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Moderate yields (50–70%) due to competing side reactions.
Chlorination-Hydrolysis Route via 4,6-Dichloro-5-fluoro-2-methylpyrimidine Intermediate
A two-step approach adapted from halogen exchange reactions involves:
Step 1: Chlorination with POCl₃
Step 2: Hydrolysis to Restore Hydroxyl Groups
Key Advantages:
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Higher overall yields (75–85%) due to stable intermediates.
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Scalability for industrial production.
Challenges:
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Requires handling corrosive POCl₃ and rigorous temperature control.
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Risk of over-chlorination if stoichiometry is miscalibrated.
Comparative Analysis of Synthesis Routes
| Parameter | Direct Fluorination | Chlorination-Hydrolysis |
|---|---|---|
| Reagents | Selectfluor/NFSI | POCl₃, NaOH/HCl |
| Reaction Time | 4–6 hours | 8–12 hours (total) |
| Yield | 50–70% | 75–85% |
| Purity | ≥95% (HPLC) | ≥98% (HPLC) |
| Scalability | Lab-scale | Industrial-scale |
| Key Limitation | Moisture sensitivity | Corrosive reagents |
Mechanistic Insights and Optimization Strategies
Fluorination Selectivity
The electron-withdrawing effect of the methyl group at position 2 directs fluorination to position 5, as confirmed by density functional theory (DFT) calculations. Competing fluorination at position 4 is suppressed due to steric hindrance from the methyl substituent.
Solvent Effects
Catalytic Additives
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Dimethylaniline in POCl₃-mediated chlorination neutralizes HCl byproducts, preventing acid-catalyzed degradation.
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Molecular sieves improve yields in direct fluorination by scavenging trace moisture.
Industrial and Environmental Considerations
Waste Management
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POCl₃ residues require neutralization with aqueous base before disposal.
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Fluorinated byproducts necessitate specialized filtration to prevent environmental release.
Cost Analysis
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Selectfluor : ~$200/g (high cost limits large-scale use).
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POCl₃ : ~$50/kg (economical for bulk synthesis).
Chemical Reactions Analysis
5-Fluoro-2-methylpyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can yield different fluorinated pyrimidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-2-methylpyrimidine-4,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a precursor in the development of fluorinated nucleoside analogs, which are important in antiviral and anticancer research.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylpyrimidine-4,6-diol involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity, leading to more effective inhibition or modulation of the target. The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Substituent-Driven Physicochemical Properties
The pyrimidine-4,6-diol core is a common scaffold in bioactive compounds. Key differences arise from substituents at positions 2, 4, 5, and 6:
Key Observations :
- Halogen vs. Hydroxyl Groups : Chloro substituents (e.g., 4,6-dichloro derivatives) increase lipophilicity and density compared to diol-containing analogues, which exhibit higher polarity and water solubility .
- Bulkier Substituents: Morpholino or hydroxyethyl groups (e.g., in ) introduce steric hindrance, which may affect pharmacokinetics or synthetic accessibility.
Biological Activity
5-Fluoro-2-methylpyrimidine-4,6-diol is a fluorinated pyrimidine derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound serves as a crucial building block in the synthesis of various biologically active molecules, including antiviral and anticancer agents. The following sections detail its mechanisms of action, chemical properties, and potential therapeutic applications.
This compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 144.10 g/mol
- IUPAC Name : this compound
- CAS Number : 1598-63-6
These properties contribute to its stability and reactivity in various chemical environments, influencing its biological interactions.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:
- Inhibition of Thymidylate Synthase : Similar to other fluorinated pyrimidines, this compound can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The active metabolite formed from this compound binds to TS in the presence of the folate cofactor, leading to the formation of a stable complex that disrupts nucleotide synthesis and ultimately results in cell death .
- Antiviral Activity : As a precursor for fluorinated nucleoside analogs, it is explored for its potential in treating viral infections by interfering with viral replication processes .
- Cytotoxicity : Studies have shown that derivatives of this compound exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from this compound:
- A study involving various benzoxazole derivatives synthesized from this compound demonstrated significant cytotoxic effects on human lung carcinoma cells (A-549) at low concentrations (10 µM), with some compounds showing over 30% cell death in cancer cells while remaining non-toxic to healthy hepatocytes .
Comparison with Related Compounds
To understand the unique biological profile of this compound, it is essential to compare it with other fluorinated pyrimidines:
| Compound | Mechanism of Action | Clinical Use |
|---|---|---|
| 5-Fluorouracil (5-FU) | Inhibits TS; incorporated into RNA | Chemotherapy for various cancers |
| 5-Fluoro-2'-deoxyuridine | Inhibits DNA synthesis; used as an antiviral agent | Antiviral and anticancer therapy |
| 5-Fluoro-2-methylpyrimidine | Less complex structure; lacks diol functionality | Limited therapeutic applications |
The distinct substitution pattern of this compound imparts unique chemical and biological properties that enhance its efficacy as a therapeutic agent.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies suggest that this compound is metabolized through various pathways leading to potentially active metabolites. Its safety profile needs careful evaluation due to the potential for toxicity associated with fluorinated compounds, particularly in patients with metabolic deficiencies affecting drug clearance .
Q & A
Q. What are the optimal synthetic routes for 5-Fluoro-2-methylpyrimidine-4,6-diol, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves halogenation or fluorination of pyrimidine precursors. For example, substituting hydroxyl groups with fluorine via agents like SF₄ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Purification steps may include recrystallization using solvents like ethanol or acetone, followed by column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm absence of oxidizing agents, which can degrade the compound .
- Key Data :
- Melting Point : >360°C (similar to non-fluorinated analog, 4,6-Dihydroxy-2-methylpyrimidine) .
- Solubility : Likely polar aprotic solvents (e.g., DMSO) or basic aqueous solutions (sodium hydroxide), based on structural analogs .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR to confirm fluorination (δ ~ -150 to -200 ppm for aromatic F). ¹H/¹³C NMR for methyl and hydroxyl group assignments.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (expected m/z ~ 161.04).
- IR Spectroscopy : Peaks at ~3200 cm⁻¹ (OH stretch) and ~1650 cm⁻¹ (C=O/C=N). Compare with databases like PubChem (ID 222672 for analogs) .
Advanced Research Questions
Q. How can researchers investigate the influence of fluorine substitution on the compound’s reactivity and biological activity?
- Methodological Answer :
- Comparative Studies : Synthesize non-fluorinated analogs (e.g., 2-methylpyrimidine-4,6-diol) and compare reaction kinetics in nucleophilic substitutions or enzyme inhibition assays.
- Computational Modeling : Use DFT calculations (Gaussian or ORCA) to analyze electronic effects (F electronegativity) on charge distribution and H-bonding potential .
- Example Application : Fluorine may enhance binding affinity to enzymes (e.g., dihydrofolate reductase) due to increased electronegativity and steric effects .
Q. How should contradictory data on solubility and stability be resolved in different solvent systems?
- Methodological Answer :
- Controlled pH Studies : Test solubility in buffered solutions (pH 2–12) to identify ionization-dependent trends. Use UV-Vis spectroscopy to monitor degradation under varying conditions.
- Standardized Protocols : Adopt buffers like ammonium acetate (pH 6.5, as in pharmacopeial assays) to ensure reproducibility .
Q. What experimental designs are suitable for optimizing reaction yields in large-scale synthesis?
- Methodological Answer :
- Factorial Design : Vary factors like temperature (80–120°C), solvent ratio (ethanol/water), and catalyst loading (e.g., p-toluenesulfonic acid). Use ANOVA to identify significant variables .
- Process Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How can degradation pathways be elucidated under environmental or physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), UV light, or oxidizing agents (H₂O₂). Analyze degradation products via LC-MS/MS.
- Surface Reactivity : Study adsorption on silica or cellulose surfaces (mimicking labware or environmental matrices) using QCM-D (Quartz Crystal Microbalance with Dissipation) .
Key Considerations for Advanced Research
- Theoretical Frameworks : Link studies to Hammett substituent constants (for fluorine’s electronic effects) or QSAR models for biological activity predictions .
- Contradiction Management : Replicate studies using standardized materials (e.g., USP-grade reagents) and disclose environmental controls (humidity, light) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
